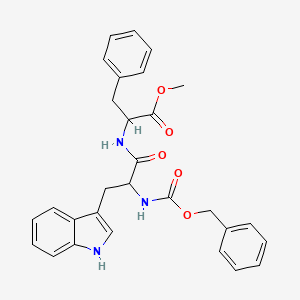
Carbobenzyloxytryptophylphenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzyloxytryptophylphenylalanine methyl ester is a synthetic compound with the molecular formula C29H29N3O5 and a molecular weight of 499.572. It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxytryptophylphenylalanine methyl ester can be synthesized through a series of chemical reactions involving the protection of amino acids and subsequent esterification. One common method involves the use of methanol and trimethylchlorosilane to prepare methyl esters of various carboxylic acids . The process typically includes the protection of the amino group with a carbobenzyloxy group, followed by coupling with tryptophan and phenylalanine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of amino acid ester synthesis, including the use of protective groups and esterification reactions, are applicable.
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxytryptophylphenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the ester functionality.
Substitution: The compound can undergo substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected amino acids.
Scientific Research Applications
Carbobenzyloxytryptophylphenylalanine methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in peptide synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research explores its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: While primarily a research compound, its derivatives may have industrial applications in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of carbobenzyloxytryptophylphenylalanine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modification of amino acid residues and the formation of peptide bonds. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxytryptophan: Similar in structure but lacks the phenylalanine methyl ester component.
Carbobenzoxyphenylalanine: Contains the phenylalanine moiety but not the tryptophan component.
N-Carbobenzoxy-L-tryptophan methyl ester: A closely related compound with similar protective groups and ester functionalities.
Uniqueness
Carbobenzyloxytryptophylphenylalanine methyl ester is unique due to its combination of tryptophan and phenylalanine residues, protected by a carbobenzyloxy group and esterified. This unique structure allows it to serve as a versatile intermediate in peptide synthesis and other chemical transformations .
Properties
CAS No. |
63328-40-5 |
|---|---|
Molecular Formula |
C29H29N3O5 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H29N3O5/c1-36-28(34)26(16-20-10-4-2-5-11-20)31-27(33)25(17-22-18-30-24-15-9-8-14-23(22)24)32-29(35)37-19-21-12-6-3-7-13-21/h2-15,18,25-26,30H,16-17,19H2,1H3,(H,31,33)(H,32,35) |
InChI Key |
DKLQIJKHIGPFSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


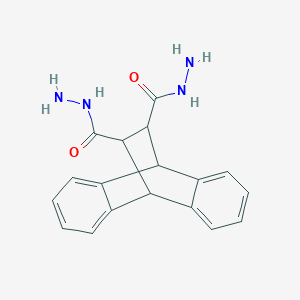
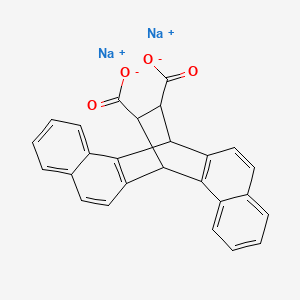

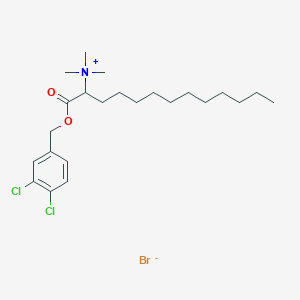
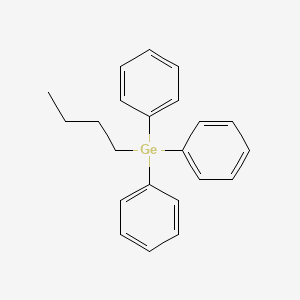

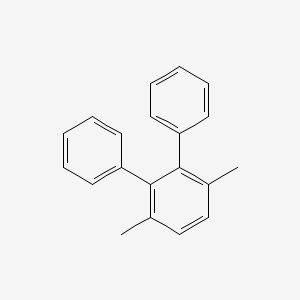
![Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-](/img/structure/B11948871.png)

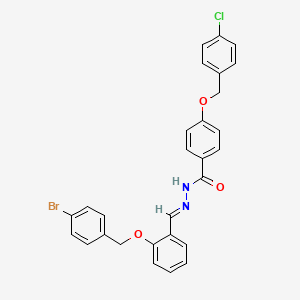


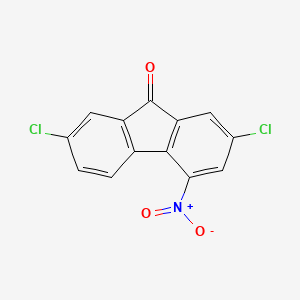
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
